molecular formula C15H16N2O4 B2856325 Ethyl 3-formyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 193623-12-0

Ethyl 3-formyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2856325
CAS RN: 193623-12-0
M. Wt: 288.303
InChI Key: OCDYWBIASPWQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as Ethyl 3-formyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a chemical compound with the molecular formula C14H16N2O3 . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .


Molecular Structure Analysis

The dihydropyrimidine ring of this compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 206.0 to 210.0 °C .

Scientific Research Applications

Microwave-Mediated Synthesis

The use of microwave irradiation in solvent-free conditions facilitates the regioselective synthesis of novel pyrimido[1,2-a]pyrimidines from Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates. This method represents an efficient, rapid, and environmentally friendly approach to heterocyclic synthesis, underscoring the compound's utility in generating complex molecular architectures (Vanden Eynde et al., 2001).

Heterocyclic Compound Synthesis

The compound serves as a precursor in the synthesis of various heterocyclic structures such as thiazolopyrimidines and thiazolodipyrimidines, indicating its versatility in organic synthesis and potential in drug discovery processes (Sherif et al., 1993).

Ring Expansion and Nucleophilic Substitution Reactions

Investigations into the reactions of Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates reveal complex behavior, including ring expansion and nucleophilic substitution, affected by reaction conditions. This research provides valuable insights into reaction mechanisms and the reactivity of pyrimidine derivatives (Fesenko et al., 2010).

Catalysis and Solvent-Free Conditions

The synthesis of highly functionalized novel tetrahydropyrimidines via the Biginelli reaction under microwave irradiation without the need for solvents or catalysts demonstrates the compound's utility in green chemistry applications (Harikrishnan et al., 2013).

Antimicrobial Activity and Drug Development

The synthesis of chromone-pyrimidine coupled derivatives and their evaluation for antimicrobial activity highlight the potential of such derivatives in developing new antimicrobial agents. Additionally, docking studies and toxicity evaluations suggest these compounds could be promising oral drug candidates (Tiwari et al., 2018).

Safety and Hazards

This compound is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

ethyl 3-formyl-6-methyl-2-oxo-4-phenyl-1,4-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-21-14(19)12-10(2)16-15(20)17(9-18)13(12)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDYWBIASPWQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N(C1C2=CC=CC=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.